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d-Arabinoseoxim

Cat. No.: B1218599
M. Wt: 165.14 g/mol
InChI Key: OKDOWAAKOUUJPX-WDCZJNDASA-N
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Description

Contextualization within Aldohexose Oxime Chemistry

The chemistry of aldose oximes is a cornerstone of carbohydrate research, providing insights into the structure, reactivity, and stereochemistry of sugars. While d-arabinose is an aldopentose, the study of its oxime is often contextualized within the broader principles established for aldohexose oximes, such as glucose oxime. Research on aldohexose oximes has revealed complex equilibria between open-chain and cyclic isomers in solution, a phenomenon that is also relevant to understanding the behavior of d-Arabinoseoxime. rsc.orgjuniperpublishers.com These studies provide a comparative framework for interpreting the conformational preferences and reactivity of smaller aldose oximes. Aldose oximes, in general, are recognized as valuable intermediates in the synthesis of various nitrogen-containing carbohydrate derivatives and have been investigated for their potential biological activities. nih.gov

Historical Chronology of d-Arabinoseoxime Discovery and Initial Investigations

The exploration of sugar oximes dates back to the 19th century, with early work focusing on their formation and basic characterization. wikipedia.org However, specific and detailed investigations into pentose (B10789219) oximes, including d-Arabinoseoxime, gained momentum later. A significant contribution to the field was the reported synthesis of several pentose oximes, including that of arabinose, in 1975 by Masayoshi Iio and colleagues. juniperpublishers.com Their work involved the reaction of the parent pentose with hydroxylamine (B1172632) in anhydrous ethanol, leading to the crystalline form of arabinose oxime. Subsequent studies have further elucidated its structure and properties in different physical states.

Significance of d-Arabinoseoxime in Carbohydrate Research Methodologies

d-Arabinoseoxime serves as a valuable tool in various carbohydrate research methodologies. Its formation is a classic reaction for the characterization of the carbonyl group in d-arabinose. wikipedia.org In modern synthetic chemistry, sugar oximes, including d-Arabinoseoxime, are utilized as versatile synthons. They are key precursors in the synthesis of more complex molecules such as isoxazoles and other heterocyclic compounds. juniperpublishers.com Furthermore, the oxime linkage is employed in the creation of glycoconjugates, where sugars are attached to other molecules like peptides or lipids, due to the stability of the oxime bond. mdpi.com The study of sugar oximes also extends to their potential role as enzyme inhibitors or as substrates in enzymatic reactions, contributing to the understanding of carbohydrate metabolism and the development of new therapeutic agents. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO5 B1218599 d-Arabinoseoxim

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO5

Molecular Weight

165.14 g/mol

IUPAC Name

(2R,3S,4R)-5-hydroxyiminopentane-1,2,3,4-tetrol

InChI

InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/t3-,4-,5+/m1/s1

InChI Key

OKDOWAAKOUUJPX-WDCZJNDASA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](C=NO)O)O)O)O

Canonical SMILES

C(C(C(C(C=NO)O)O)O)O

Synonyms

arabinose, oxime
D-arabinose oxime
D-arabinose oxime, (E)-isomer
D-arabinose oxime, (Z)-isome

Origin of Product

United States

Synthetic Methodologies for D Arabinoseoxim and Its Derivatives

Classical and Contemporary Chemical Synthesis Routes of d-Arabinoseoxim

Synthesis via Oxime Formation from d-Arabinose

The most direct method for synthesizing this compound involves the reaction of d-arabinose with hydroxylamine (B1172632) or its salts, typically hydroxylamine hydrochloride, under appropriate conditions. This reaction results in the formation of the oxime by condensation between the aldehyde group of d-arabinose and the amino group of hydroxylamine, with the elimination of water. This process can be carried out in various solvents, such as anhydrous ethanol, with the careful addition of free hydroxylamine, often generated in situ by neutralizing hydroxylamine hydrochloride with a base like sodium ethoxide juniperpublishers.comkyushu-u.ac.jpuni-hamburg.de. The resulting this compound can be obtained in crystalline form, though the syn/anti isomer ratio can vary depending on the crystallization conditions juniperpublishers.comkyushu-u.ac.jp.

Transformation of Precursor Carbohydrates to this compound

Alternative routes to this compound involve the modification of other sugars or their derivatives, effectively shortening the carbon chain to yield d-arabinose, which is then converted to the oxime.

The Ruff degradation is a well-established method for shortening the carbon chain of aldoses by one carbon atom wikipedia.orgmasterorganicchemistry.com. This process typically begins with the oxidation of an aldose, such as d-glucose (B1605176) or d-gluconic acid, to its corresponding aldonic acid. For instance, d-glucose can be oxidized to d-gluconic acid using reagents like bromine water masterorganicchemistry.comjkcprl.ac.in. Subsequently, d-gluconic acid or its salt is subjected to oxidative decarboxylation. A common method involves treating the d-gluconate (B1237863) salt with hydrogen peroxide in the presence of a ferric salt catalyst (e.g., ferric acetate (B1210297) or ferric sulfate) wikipedia.orgmasterorganicchemistry.comresearchgate.net. This reaction cleaves the C1-C2 bond, releasing carbon dioxide and yielding d-arabinose wikipedia.orgmasterorganicchemistry.comresearchgate.net. The d-arabinose thus produced can then be reacted with hydroxylamine to form this compound researchgate.net. This degradation pathway is also applicable to d-gluconic acid itself, often starting from its calcium salt, with hydrogen peroxide and catalytic iron ions being key reagents google.com. The Ruff degradation is considered the functional reverse of the Kiliani-Fischer synthesis wikipedia.orgmasterorganicchemistry.comvaia.com.

Table 1: Ruff Degradation Pathway to this compound Precursors

Starting MaterialIntermediate ProductDegradation ReagentsResulting SugarSubsequent StepFinal Product
d-Glucosed-Gluconic AcidBr2/H2O, then Fe(OAc)3/H2O2d-ArabinoseReaction with HydroxylamineThis compound
d-Gluconic Acidd-Gluconate SaltH2O2/Fe3+ catalystd-ArabinoseReaction with HydroxylamineThis compound

Targeted Derivatization Strategies of this compound

Once synthesized, this compound can undergo further chemical modifications to yield specific derivatives with potentially altered properties or functionalities.

The selective phosphorylation of this compound, particularly at the C5 position, leads to the formation of this compound-5-phosphate. Research indicates that direct chemical phosphorylation of this compound can result in a mixture of acyclic N- and O-phosphates, as well as cyclic phosphates, necessitating the use of protecting groups for regioselective synthesis royalholloway.ac.uk. An alternative approach involves preparing arabinose-5-phosphate (B10769358) first and then converting it to its oxime using hydroxylamine taylorandfrancis.com. For instance, a method described involves the reaction of arabinose-5-phosphate with hydroxylamine to yield arabinose-5-phosphate oxime (APO) taylorandfrancis.com. This derivative has been investigated as a potential inhibitor of enzymes like GlcN-6-P synthase taylorandfrancis.com. The synthesis of this compound-5-phosphate has also been reported using reagents like trimethyl phosphate (B84403) and phosphoryl chloride, yielding the monophosphate dilithium (B8592608) salt royalholloway.ac.uk.

The oxime functional group of this compound can be further derivatized through acylation reactions. For example, O-benzoyloxime formation involves the reaction of the oxime with a benzoylating agent. While specific literature detailing the O-benzoyloxime formation directly on this compound was not found, general acylation reactions of oximes are known in organic chemistry. These reactions typically involve reacting the oxime with acyl halides or anhydrides to form O-acyl derivatives. Such modifications can alter the solubility, reactivity, and biological properties of the parent compound researchgate.net.

Compound List:

d-Arabinose

this compound

Hydroxylamine

Hydroxylamine hydrochloride

d-Gluconic acid

d-Glucose

this compound-5-phosphate

Arabinose-5-phosphate oxime (APO)

d-Arabinose-5-phosphate

O-Benzoyloxime

Glycosylated this compound Conjugates

The development of glycosylated conjugates of this compound is crucial for creating novel carbohydrate-based molecules with enhanced properties or biological activities. Glycosylation, the process of attaching a carbohydrate moiety to another molecule, can significantly alter solubility, bioavailability, and target interaction. Sugar oximes, including those derived from d-arabinose, serve as versatile acceptors in glycosylation reactions, forming N-O-linked glycosides.

Recent advancements have introduced highly efficient palladium-catalyzed methods for the direct glycosylation of oximes. These protocols typically involve the reaction of activated glycosyl donors, such as 3,4-O-carbonate glycals, with acid-labile oximes. This approach has demonstrated broad substrate scope, high functional group tolerance, and scalability, consistently yielding glycosyl oximes with exclusive β-selectivity and retention of the oxime's Z/E geometry acs.orgbohrium.comnih.govresearchgate.net. For instance, palladium catalysis has been employed to achieve stereospecific glycosylation of oximes, providing access to N-O-linked glycosides acs.orgnih.govresearchgate.net. Gold-catalyzed methods also offer routes to glycosyl oximes, with some protocols achieving high yields and Z-isomer preference depending on the oxime structure juniperpublishers.com. The glycosylation of sugar oximes generally requires careful control of reaction conditions to achieve desired stereochemistry and yields, with strategies often involving specific protecting groups on the glycosyl donor and optimized catalytic systems acs.orgjuniperpublishers.com.

Table 1: Representative Glycosylation Methods for Sugar Oximes

Method/CatalystGlycosyl Donor TypeOxime Acceptor TypeKey FeaturesTypical YieldsSelectivityReferences
Palladium-catalyzed glycosylation3,4-O-carbonate glycalsAcid-labile oximesBroad substrate scope, high functional group tolerance, easy scalability, β-selectivityExcellentβ-selective acs.orgnih.govresearchgate.net
Gold-catalyzed glycosylationGlycosyl ortho-hexynylbenzoatesSugar oximesDirect glycosylation, formation of N-O-linked saccharidesExcellentZ/E dependent juniperpublishers.com
Palladium-catalyzed N-glycosylationGlycosyl chloridesSulfonamides, etc.Operationally simple, robust, broad substrate scope, access to N-ribonucleoside analogsEfficientβ-selectivity researchgate.net
Palladium-catalyzed vinylogous C-glycosylationα,β-unsaturated lactonesN/AHigh yields, exclusive regio- and stereoselectivityHighStereoselective researchgate.net

Chemoenzymatic Synthesis Approaches to this compound Analogues

Chemoenzymatic synthesis combines the precision and selectivity of enzymes with the versatility of chemical transformations, offering powerful strategies for generating complex carbohydrate analogues. For this compound and related structures, enzymatic methods can be employed for modifications or for the synthesis of novel analogues.

One approach involves the enzymatic elaboration of oxime-linked glycoconjugates. For instance, N-acetylglucosamine (GlcNAc) oximes have been shown to serve as substrates for β(1,4)-galactosyltransferase (β4GalT1). This enzyme can catalyze the galactosylation of GlcNAc oximes using a galactose donor (UDP-Gal) in solution, yielding galactosylated oxime conjugates with conversions up to 60% nih.gov. This demonstrates the potential for specific enzymatic modifications of sugar oximes to create more complex glycosylated structures.

Another facet of chemoenzymatic synthesis involves using enzymes in the formation or modification of oximes themselves. For example, lipase-catalyzed reactions can be utilized for the modification of oximes, such as the acetylation of aromatic aldehyde oximes using Candida antarctica lipase (B570770) (Novozyme 435), which has shown high efficiency (≥99% conversion) scilit.comresearchgate.net. Furthermore, hydrolase-catalyzed peracid formation followed by amine oxidation represents a chemoenzymatic route to oximes, where a lipase generates a peracid that acts as the chemical oxidizing agent for amines rsc.org. While these latter examples focus on aromatic aldehydes or amines, the principle highlights the integration of enzymes in oxime chemistry, which can be extended to sugar-based oximes for producing diverse analogues.

Table 2: Chemoenzymatic Approaches for Oxime and Glycoconjugate Synthesis

Enzyme/BiocatalystReaction TypeSubstrate(s)Product(s)Key FindingsReferences
β(1,4)-galactosyltransferase (β4GalT1)Enzymatic galactosylationN-acetylglucosamine (GlcNAc) oximesGalactosylated GlcNAc oximesCatalysis in solution (up to 60% conversion) and on liposomes (15-20% conversion); oxime linkage accepted as substrate. nih.gov
Candida antarctica lipase (Novozyme 435)Lipase-catalyzed acetylationAromatic aldehyde oximesAromatic aldehyde oxime estersHigh conversion (≥99%); effective biocatalyst compared to others. scilit.comresearchgate.net
Hydrolase (e.g., Lipase) + Peracid FormationChemoenzymatic oxidationAminesOximesTwo-step, one-pot process; peracid acts as chemical oxidant. rsc.org
Candida rugosa lipase (CRL), Porcine pancreas lipaseLipase-catalyzed acetylationAromatic aldehyde oximesAromatic aldehyde oxime estersLower yields compared to Novozyme 435. scilit.comresearchgate.net

Compound List:

this compound

Arabinose

Hydroxylamine

Glycosyl ortho-hexynylbenzoates

Glycals

N-acetylglucosamine (GlcNAc) oximes

Galactose donor (UDP-Gal)

Aromatic aldehydes

Aromatic aldehyde oximes

Aromatic aldehyde oxime esters

β-glycosyl oximes

N-O-linked glycosides

Galactosylated GlcNAc oximes

Aromatic aldehyde oxime esters

Stereochemical and Conformational Elucidation of D Arabinoseoxim

Analysis of Stereoisomerism in d-Arabinoseoxim

The presence of the C=N double bond in this compound allows for the existence of geometric isomers, analogous to those found in alkenes. These isomers arise due to the restricted rotation around the double bond, leading to different spatial arrangements of substituents.

Syn(E) and Anti(Z) Isomeric Forms of this compound

Oximes, including this compound, can exist as two geometric isomers, typically designated as syn (or Z) and anti (or E) forms. This nomenclature is based on the relative positions of the hydroxyl group (-OH) attached to the nitrogen atom and the substituent on the carbon atom of the C=N double bond. The syn isomer has these groups on the same side of the double bond, while the anti isomer has them on opposite sides doubtnut.comstackexchange.comwikipedia.org. In the context of this compound, these are referred to as syn(E) and anti(Z) isomers, respectively royalholloway.ac.uknih.gov.

Research indicates that carbohydrate oximes, including d-arabinose oxime, can exist in either the acyclic anti(Z) or syn(E) form in the solid state royalholloway.ac.uk. Upon dissolution in aqueous solutions, these isomers interconvert. For d-arabinose oxime, studies have shown that it equilibrates to a mixture of approximately 80% syn(E) form and 20% anti(Z) form in aqueous solution royalholloway.ac.uk.

Interconversion Kinetics of Isomeric Forms in Solution

The interconversion between the syn(E) and anti(Z) isomers of carbohydrate oximes in aqueous solution typically follows first-order kinetics royalholloway.ac.uk. This isomerization process can be influenced by catalytic agents. Specifically, the isomerization of d-arabinose oxime in solution has been observed to be subject to catalysis by both specific and general acids, as well as specific bases royalholloway.ac.uk.

Conformational Analysis of this compound

Conformational analysis investigates the three-dimensional shapes a molecule can adopt, including the relative stability of different arrangements of atoms. For this compound, this involves considering its acyclic nature and potential dynamic processes in solution.

Investigation of Acyclic and Cyclic Forms

Oximes are generally formed from the reaction of carbonyl compounds (aldehydes or ketones) with hydroxylamine (B1172632), resulting in an acyclic structure containing the C=N bond chemsrc.com. While the parent sugar, d-arabinose, can exist in cyclic furanose and pyranose forms, the oxime derivative primarily exists in an acyclic form where the C=N double bond is central to its stereochemistry royalholloway.ac.uknih.gov. The conformational preferences of this compound are therefore largely dictated by the rotation around single bonds within the acyclic chain and the geometry around the C=N bond.

Mutarotation Phenomena in this compound Solutions

Mutarotation is a phenomenon observed in sugars where the specific optical rotation of a solution changes over time. This occurs due to the interconversion between different anomeric forms (α and β) of the sugar in solution, which are in equilibrium with each other and often with an open-chain aldehyde form through ring-chain tautomerism byjus.comvedantu.comquora.commasterorganicchemistry.com. This process is characteristic of compounds possessing hemiacetal or hemiketal functionalities byjus.comvedantu.com.

While studies have mentioned "Mutarotation of D-arabinose oxime" in the context of enzyme studies royalholloway.ac.uk, the classical definition of mutarotation is intrinsically linked to the anomeric center of cyclic sugars. The oxime functional group itself does not typically possess the hemiacetal/hemiketal structure required for the ring-chain tautomerism that drives sugar mutarotation. Therefore, while d-arabinose oxime may be a substrate in systems exhibiting mutarotation, it is not explicitly stated in the provided literature that the oxime itself undergoes mutarotation in the same manner as its parent sugar.

Spectroscopic and Crystallographic Probes for this compound Structural Confirmation

Various analytical techniques are employed to confirm the structure and stereochemistry of this compound.

Spectroscopic Methods:

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns, which can support the proposed structure of this compound. The fragmentation of carbohydrate oximes can be attributed to characteristic cleavages royalholloway.ac.uk.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR spectroscopy are invaluable for structural elucidation. ¹H NMR can reveal the presence of different isomeric forms and provide information about the proton environments. For instance, the analysis of trimethylsilyl (B98337) (TMS) derivatives of d-arabinose oxime indicated a single peak, suggesting a consistent structure under those conditions royalholloway.ac.uk. Techniques like HSQC and COSY NMR can further map the connectivity of atoms within the molecule researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the C=N bond and hydroxyl groups, within the this compound molecule researchgate.net.

Crystallographic Methods:

X-ray Crystallography: This technique provides definitive structural information by determining the arrangement of atoms in the solid state. Carbohydrate oximes have been studied in their solid-state forms, confirming their acyclic nature royalholloway.ac.uk. While specific crystal structure data for this compound itself was not directly detailed in the search results, X-ray crystallography is a standard method for characterizing such compounds. Structures of related enzymes, such as d-arabinose dehydrogenase, have been determined using X-ray crystallography, offering insights into substrate binding nih.govresearchgate.net.

Therefore, it is not possible to generate a detailed article with specific research findings and data tables for this compound as requested. The provided search results offer general information on X-ray crystallography and NMR spectroscopy, their principles, and applications in structure determination and conformational analysis for various other compounds, but lack the specific data required for this compound.

Compound Names Mentioned:

this compound

Biochemical Interactions and Enzymatic Specificity of D Arabinoseoxim

d-Arabinoseoxim as a Substrate for Carbohydrate-Modifying Enzymes

Substrate Specificity of Yeast Hexokinase Towards this compound

Yeast hexokinase (EC 2.7.1.1) is a crucial enzyme in glycolysis, catalyzing the phosphorylation of hexoses. While its primary substrate is D-glucose (B1605176), research has indicated that this compound can also interact with this enzyme, albeit with significantly reduced activity. Studies have demonstrated that this compound functions as a weak substrate for yeast hexokinase nih.gov. This weak substrate activity suggests that while the enzyme can process this compound, its binding affinity and/or catalytic efficiency are considerably lower compared to its preferred substrates like D-glucose, D-fructose, and D-mannose megazyme.comtaylorfrancis.com. The enzyme's known specificity includes phosphorylating D-glucose, D-mannose, D-fructose, sorbitol, and D-glucosamine megazyme.com. The interaction of this compound with yeast hexokinase is characterized by its ability to undergo enzymatic phosphorylation, albeit inefficiently nih.gov.

Enzymatic Phosphorylation Mechanisms Involving this compound

The enzymatic phosphorylation of this compound by yeast hexokinase is proposed to involve a specific mechanistic pathway. This compound exists in solution as a mixture of E (80%) and Z (20%) acyclic forms at equilibrium nih.gov. The phosphorylation process is thought to proceed through the transient formation of a furanoid species. This intermediate then undergoes phosphorylation, indicating a conformational change or cyclization step is involved in its interaction with the hexokinase active site nih.gov. The general mechanism for hexokinase involves the transfer of the gamma-phosphoryl group from ATP to the C-6 hydroxyl group of the hexose (B10828440) substrate via an SN2 mechanism, often facilitated by a magnesium ion proteopedia.orgproteopedia.orgebi.ac.uk. While the precise details of how this compound's structure influences this mechanism are not extensively detailed in the provided literature, its classification as a weak substrate implies that the catalytic steps, including the nucleophilic attack and transition state stabilization, are less efficient compared to optimal substrates.

This compound as a Potential Enzyme Inhibitor

Transition State Analogue Properties of this compound

Transition state analogues are compounds designed to mimic the high-energy, unstable transition state of an enzyme-catalyzed reaction. By binding more tightly to the enzyme's active site than the substrate or product, they can act as potent inhibitors wikipedia.orgquora.compsu.edu. This tighter binding arises from the enzyme's evolved ability to stabilize its natural transition state, a property that can be exploited by structurally similar analogues wikipedia.orgpsu.edu. Mechanism-based or "suicide" inhibitors, which are activated by the enzyme's catalytic machinery into reactive species that then irreversibly bind, are sometimes considered a form of transition state analogue sigmaaldrich.com. While the concept of transition state analogues is well-established for enzyme inhibition, the provided literature does not explicitly classify this compound as a transition state analogue. Its primary described interaction is as a weak substrate for yeast hexokinase, rather than a characterized inhibitor with transition state analogue properties.

Mechanisms of Biochemical Action of this compound and Its Phosphorylated Derivatives

The primary biochemical action of this compound described in the literature is its role as a weak substrate for yeast hexokinase, leading to its phosphorylation nih.gov. The enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to this compound, forming a phosphorylated derivative. This process is proposed to involve a furanoid intermediate nih.gov. Beyond this direct interaction with yeast hexokinase, the broader mechanisms of biochemical action for this compound and its phosphorylated derivatives are not extensively detailed in the provided search results. While studies on other enzymes have explored how phosphorylated derivatives can activate or inhibit their respective catalytic activities through interactions with active sites or allosteric sites nih.gov, specific mechanisms for this compound's phosphorylated forms have not been elucidated in the context of the provided information.

Compound List:

this compound

Advanced Analytical and Spectroscopic Methodologies for D Arabinoseoxim Characterization

Chiroptical Methods for Stereochemical Analysis

Chiroptical spectroscopy encompasses a suite of techniques that leverage the interaction of chiral molecules with polarized light to elucidate their three-dimensional structure and stereochemistry. Prominent among these methods are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy biologic.netwiley.comcas.czlibretexts.org. These techniques are indispensable tools for chemists and biochemists seeking to determine the absolute configuration, relative stereochemistry, and conformational nuances of optically active compounds wiley.compsu.educhiralabsxl.comnih.govcolumbia.edu.

Optical Rotatory Dispersion (ORD): ORD measures how the optical rotation of a chiral substance varies with the wavelength of incident light biologic.netslideshare.netkud.ac.in. This wavelength-dependent phenomenon provides insights into the electronic transitions of chromophores within a molecule, particularly when they are in proximity to chiral centers. The occurrence of an anomalous ORD curve, known as the Cotton effect, is indicative of such a relationship and can be characteristic of specific stereochemical arrangements biologic.netkud.ac.in.

Circular Dichroism (CD): CD spectroscopy quantifies the differential absorption of left- and right-circularly polarized light by a chiral molecule libretexts.orgchiralabsxl.comnih.govuconn.edu. This difference in absorption arises from the molecule's inherent chirality and the electronic environment of its chromophores. CD spectra are highly sensitive to stereochemical configuration and conformational changes, making them valuable for assigning absolute configurations and establishing relative stereochemistry, often through comparison with known standards or computational predictions wiley.compsu.educhiralabsxl.comnih.govcolumbia.edu.

Research Findings and Data for d-Arabinoseoxim:

Consequently, due to the absence of specific experimental data for this compound from the conducted searches, it is not possible to present detailed research findings or generate data tables specifically for the chiroptical characterization of this compound.

Theoretical and Computational Investigations of D Arabinoseoxim

Quantum Chemical Calculations on d-Arabinoseoxime Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic landscape of d-Arabinoseoxime. These methods allow for a detailed analysis of bonding, the relative stabilities of its isomers, and the transition states that connect them.

Quantum chemical calculations can provide a detailed picture of the electron distribution and bonding within the d-Arabinoseoxime molecule. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the molecule's reactivity. The calculated electrostatic potential surface can reveal regions of positive and negative charge, indicating sites susceptible to nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and bonding interactions. For d-Arabinoseoxime, NBO analysis would likely show significant polarization of the C=N and N-O bonds in the oxime functional group, as well as the various C-O and O-H bonds of the polyol chain. The presence of lone pairs on the oxygen and nitrogen atoms plays a crucial role in the molecule's chemical properties and its ability to act as a hydrogen bond donor and acceptor.

Table 1: Hypothetical Results of a DFT Calculation on d-Arabinoseoxime (E-isomer) (Note: This table is illustrative and based on typical values for similar organic molecules, as specific computational data for d-Arabinoseoxime is not readily available in the cited literature.)

PropertyCalculated ValueMethod/Basis Set
Dipole Moment~3.5 DB3LYP/6-31G(d)
HOMO Energy~-6.8 eVB3LYP/6-31G(d)
LUMO Energy~1.2 eVB3LYP/6-31G(d)
HOMO-LUMO Gap~8.0 eVB3LYP/6-31G(d)
NBO Charge on N~-0.45 eB3LYP/6-31G(d)
NBO Charge on O (oxime)~-0.60 eB3LYP/6-31G(d)

Experimental studies have shown that d-Arabinoseoxime exists in an acyclic anti-(Z-) form in the solid state and isomerizes to a mixture of anti-(Z-) and syn-(E-) forms in aqueous solution. rsc.org Quantum chemical calculations can quantify the energy differences between these isomers and map the potential energy surface for their interconversion.

By calculating the total electronic energies of the optimized geometries of the syn and anti isomers, their relative stabilities can be determined. The calculations would likely confirm that the syn-(E-) isomer is thermodynamically more stable in the gas phase or in solution, consistent with experimental observations in aqueous media where it is the major component (80%). rsc.org

Furthermore, computational methods can locate the transition state structure for the isomerization reaction. The energy barrier for this conversion, which proceeds via rotation around the C=N bond, can then be calculated. This provides crucial information about the kinetics of the isomerization process. The calculated energy barrier for E/Z-isomerization in similar oxime systems is typically high, suggesting that the interconversion at room temperature might be slow without catalysis.

Table 2: Hypothetical Relative Energies of d-Arabinoseoxime Isomers (Note: This table is illustrative. The relative stability is based on experimental observations. rsc.org)

IsomerRelative Energy (kcal/mol)
anti-(Z)-d-Arabinoseoxime+x
syn-(E)-d-Arabinoseoxime0.0
Transition State+y

Molecular Dynamics Simulations of d-Arabinoseoxime in Solution and Biological Systems

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. MD simulations can model the conformational changes of d-Arabinoseoxime in different environments and its interactions with other molecules.

The conformation of a flexible molecule like d-Arabinoseoxime is highly influenced by its environment. MD simulations in a box of explicit water molecules can reveal how the solvent affects the conformational preferences of the polyol chain and the equilibrium between the syn and anti isomers of the oxime group.

The simulations would likely show extensive hydrogen bonding between the hydroxyl groups of the sugar chain and the surrounding water molecules. The oxime functional group would also participate in hydrogen bonding, which can stabilize one isomer over the other and influence the isomerization barrier. Analysis of the simulation trajectories can provide information on the average number of hydrogen bonds, radial distribution functions of water around specific atoms, and the lifetime of these interactions. This detailed picture of solvation helps to explain the experimentally observed isomeric ratio in aqueous solution. rsc.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. Although specific docking studies for d-Arabinoseoxime are not extensively reported, related studies on D-arabinose provide a framework for how such investigations could be conducted. For instance, a computational study on the interaction of D-arabinose with tyrosinase revealed key interactions with histidine residues in the active site and a binding energy of -4.4 to -4.5 kcal/mol. nih.govnih.gov

A similar approach for d-Arabinoseoxime would involve docking the molecule into the active site of a target enzyme. The oxime moiety, with its hydrogen bond donor and acceptor capabilities, could form specific interactions that are not present in the parent aldehyde. The polyol chain would also contribute to binding through a network of hydrogen bonds. Such studies are valuable for understanding the molecular basis of inhibition, as has been suggested for inhibitors of enzymes like 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, where an oxime-containing compound acts as a potent inhibitor. researchgate.net

Table 3: Hypothetical Docking Results of d-Arabinoseoxime with a Target Enzyme (Note: This table is illustrative, drawing parallels from a study on D-arabinose and tyrosinase. nih.govnih.gov)

ParameterValue
Target EnzymeTyrosinase (example)
Binding Energy~ -5.0 kcal/mol
Key Interacting ResiduesHIS85, HIS259, HIS263 (example)
Types of InteractionsHydrogen bonding, van der Waals

Advanced Computational Approaches for Reaction Mechanism Elucidation

Beyond structural and dynamic studies, advanced computational methods can be used to elucidate the mechanisms of chemical reactions involving d-Arabinoseoxime. For instance, the formation of the oxime from D-arabinose and hydroxylamine (B1172632), or its subsequent conversion into other products, can be modeled. One well-known reaction of oximes is the Beckmann rearrangement, which converts an oxime into an amide or a nitrile. masterorganicchemistry.com

To study such a reaction mechanism for d-Arabinoseoxime, a combination of quantum mechanics and molecular mechanics (QM/MM) methods could be employed, especially if the reaction is enzyme-catalyzed. In a QM/MM approach, the reacting part of the molecule and the enzyme's active site are treated with a high level of quantum mechanics, while the rest of the system (the bulk of the enzyme and solvent) is treated with a more computationally efficient molecular mechanics force field. This allows for the modeling of bond-breaking and bond-forming events within a realistic biological environment.

These calculations can identify the reaction pathway, locate intermediate and transition state structures, and determine the activation energies for each step. This provides a detailed, atomistic understanding of the reaction, which is often difficult to obtain through experimental means alone.

Future Directions in D Arabinoseoxim Research

Exploration of Novel d-Arabinoseoxim Synthetic Pathways

The synthesis of this compound, like other carbohydrate oximes, typically involves the condensation reaction between the aldehyde group of d-arabinose and hydroxylamine (B1172632). Recent research in carbohydrate chemistry has focused on enhancing the efficiency, stereoselectivity, and sustainability of these processes.

Catalytic and Green Synthesis: Advances in organocatalysis, particularly using aniline (B41778) derivatives and 1,4-diaminobenzene, have demonstrated accelerated oxime formation rates, even under mild, neutral pH conditions, which is beneficial for sensitive carbohydrate substrates. Future work could optimize these catalytic systems for this compound, aiming for higher yields and reduced reaction times. Furthermore, adopting green chemistry principles, such as employing environmentally benign solvents, minimizing waste generation (improving atom economy), and exploring biocatalytic routes using enzymes, represents a critical future direction for sustainable synthesis.

Stereoselective Synthesis: Carbohydrate oximes can exist as geometric isomers (E/Z) due to the C=N double bond. Developing methods for the stereoselective synthesis of specific this compound isomers could be crucial for applications where stereochemistry dictates biological activity or material properties.

Table 1: Hypothetical Novel Synthetic Pathways for this compound Derivatives

Pathway/MethodologyKey Reagents/CatalystsExpected Outcome/AdvantagePotential Application Focus
Aniline-Catalyzed Oxime Formation d-Arabinose, Hydroxylamine, Aniline DerivativeIncreased reaction rate, neutral pH conditions, high yieldBioconjugation, Glycoconjugate synthesis
Green Solvent Synthesis d-Arabinose, Hydroxylamine, Benign Solvents (e.g., EtOH, H₂O)Reduced environmental impact, improved safetyLarge-scale production, Material science applications
Enzymatic Synthesis d-Arabinose, Hydroxylamine, Specific EnzymeHigh specificity, mild conditions, potential stereoselectivityBiologically active derivatives, Pharmaceutical intermediates
Stereoselective E/Z Isomer Synthesis Optimized reaction conditions, chiral catalystsAccess to specific oxime isomers for targeted studiesMechanistic studies, Structure-activity relationship
Palladium-Catalyzed Glycosylation This compound, Glycosyl donors, Pd catalystFormation of complex glycoconjugatesGlycochemistry, Advanced biomaterials

Investigation of this compound in Unconventional Biochemical Systems

While the primary focus has been on its role in standard biological systems, exploring this compound in unconventional biochemical contexts holds promise for uncovering novel functionalities and applications.

Extremophiles and Novel Metabolism: Extremophilic microorganisms, adapted to harsh environments (high temperature, pH, salinity), often possess unique metabolic pathways and enzymes capable of processing unusual substrates. Future research could investigate whether this compound or related carbohydrate oximes play a role in the metabolism of extremophiles, perhaps as intermediates or byproducts in specialized pathways. Screening extremophile enzyme libraries for activity towards this compound could identify novel biocatalysts.

Synthetic Biology Applications: Synthetic biology offers tools to engineer novel biological systems or pathways. Investigating the incorporation of this compound into engineered microbial hosts or artificial cells could lead to new production methods or functional applications. This might involve designing pathways for its biosynthesis or creating systems where it serves a specific signaling or structural role.

Advancements in Multiscale Computational Modeling of this compound Reactivity

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides powerful tools for understanding molecular behavior at an atomic level.

Mechanism and Reactivity Elucidation: DFT calculations can be employed to precisely map the reaction pathways, transition states, and energy profiles associated with this compound formation and its subsequent transformations. This includes analyzing the factors influencing E/Z isomerism and predicting reactivity under various chemical conditions.

Molecular Interactions and Dynamics: MD simulations can model the dynamic behavior of this compound in different environments, such as aqueous solutions, biological membranes, or in complex with biomolecules. This can shed light on its conformational flexibility, solvation effects, and binding interactions with enzymes or other cellular components, providing insights into its biological roles and potential therapeutic applications. Multiscale modeling, combining quantum mechanics with molecular mechanics, can offer a comprehensive understanding from electronic structure to macroscopic behavior.

Development of this compound-Based Probes for Enzymatic Studies

This compound's known interaction with yeast hexokinase, where it acts as a substrate leading to this compound-5-phosphate, highlights its potential as a tool for studying enzyme mechanisms.

Enzyme Inhibitors and Substrate Analogs: Carbohydrate oximes, in general, have shown promise as enzyme inhibitors and substrate analogs. Future research can focus on designing and synthesizing this compound derivatives that act as specific inhibitors or transition-state analogs for enzymes involved in carbohydrate metabolism. This could include enzymes targeted for therapeutic intervention in metabolic diseases or infectious agents.

Biochemical Probes: Developing this compound-based probes, such as fluorescently labeled or affinity-tagged derivatives, could enable detailed studies of enzyme kinetics, substrate binding sites, and reaction mechanisms. These probes could be invaluable for characterizing enzyme activity, identifying new enzyme targets, and understanding metabolic pathways.

Table 2: Hypothetical this compound Derivatives as Enzyme Probes/Inhibitors

Target Enzyme(s)Derivative TypeProposed Mechanism/RolePotential Application
Yeast Hexokinase Substrate AnalogMimics d-Arabinose, potentially leading to modified productsStudying hexokinase specificity, pathway elucidation
Phosphomannose Isomerases (PMIs) Potent InhibitorHigh-affinity binding, transition-state analogTherapeutic target for microbial infections
Glycosidases (e.g., α-Glucosidase) Competitive InhibitorBlocks active site, reduces substrate hydrolysisModulating carbohydrate digestion, Anti-diabetic research
Enzymes in Glycogen (B147801)/Starch Metabolism Mechanism-based InhibitorCovalent modification of enzyme active siteUnderstanding glycogen storage disorders, Metabolic engineering
Enzymes in Glycoconjugate Biosynthesis Fluorescent ProbeCovalently attaches to enzyme, enabling visualizationEnzyme localization studies, High-throughput screening
Enzymes in Plant Secondary Metabolite Pathways Affinity LabelSelectively binds to target enzyme for pull-down assaysIdentifying novel enzyme functions, Pathway discovery

Integration of this compound Research with Emerging Carbohydrate Technologies

The broader field of glycochemistry and carbohydrate technologies is rapidly expanding, offering new platforms for the application of this compound.

Biomaterials and Glycopolymers: Carbohydrate oximes are being utilized in the synthesis of glycoconjugates and glycopolymers for various material science applications. This compound could be incorporated into novel biomaterials, hydrogels, or surface coatings, leveraging its unique structure and the stability of the oxime linkage. Its potential as a component in biocompatible and biodegradable materials for tissue engineering or drug delivery warrants exploration.

Drug Delivery Systems and Glycomics: The stability and functionalizability of the oxime linkage make it suitable for bioconjugation strategies. This compound could be integrated into advanced drug delivery systems, targeting specific cells or tissues, or used as a linker in the development of glyco-nanoparticles. Its role in glycomics research, as a component in glycoarrays or as a marker in diagnostic assays, could also be a significant future direction.

By pursuing these avenues of research, the scientific community can further elucidate the multifaceted potential of this compound, paving the way for innovative applications across chemistry, biology, and materials science.

Compound List:

this compound

d-Arabinose

Hydroxylamine

this compound-5-phosphate

Aniline

1,4-Diaminobenzene

Yeast Hexokinase

5-phospho-D-arabinonohydroxamic acid

Phosphomannose Isomerases (PMIs)

Glycosidases

Enzymes in Glycogen/Starch Metabolism

Enzymes in Glycoconjugate Biosynthesis

Enzymes in Plant Secondary Metabolite Pathways

Q & A

Q. What are the recommended safety protocols for handling d-Arabinoseoxim in laboratory settings?

Researchers must prioritize safety by adhering to hazard controls outlined in safety data sheets. Key measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation: Use fume hoods to avoid inhalation of dust or aerosols (H335 hazard) .
  • Storage: Keep containers sealed at -20°C in dry, well-ventilated areas to maintain stability .
  • Emergency Procedures: Follow first-aid measures for inhalation (fresh air), skin contact (soap/water), or ingestion (medical consultation) .

Q. How can researchers validate the purity of synthesized this compound?

Purity validation requires multi-method characterization:

  • Melting Point Analysis: Confirm purity via consistency with the reported range (156–160°C) .
  • Chromatography: Use HPLC or GC-MS to detect impurities and quantify purity levels.
  • Spectroscopic Techniques: Employ NMR (¹H/¹³C) and IR spectroscopy to verify structural integrity .

Q. What are the critical parameters for designing a toxicity study on this compound?

Toxicity studies should align with OECD guidelines and include:

  • Acute Toxicity: Determine oral LD50 using rodent models (e.g., rat LD50 >11,500 mg/kg) .
  • Subchronic Exposure: Assess respiratory irritation (H335) via inhalation models over 14–28 days.
  • In Vitro Assays: Use cell lines (e.g., HEK293) to evaluate cytotoxicity and organ-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Contradictions often arise from methodological variability. Strategies include:

  • Cross-Validation: Replicate studies using identical experimental conditions (e.g., pH, temperature) .
  • Meta-Analysis: Systematically compare datasets from peer-reviewed studies to identify confounding variables .
  • Dose-Response Curves: Establish clear dose-dependent relationships to distinguish efficacy thresholds from toxic effects .

Q. What experimental frameworks are suitable for studying this compound’s role in metabolic pathways?

Mechanistic studies require:

  • Isotopic Labeling: Track carbon flux using ¹³C-labeled this compound in microbial or mammalian systems.
  • Enzyme Kinetics: Measure inhibition/activation of target enzymes (e.g., kinases) via spectrophotometric assays.
  • Omics Integration: Combine transcriptomics and metabolomics to map pathway interactions .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Stability protocols must address:

  • Temperature Gradients: Test degradation rates at -20°C, 4°C, and 25°C over 6–12 months .
  • pH Sensitivity: Expose the compound to buffers (pH 3–9) and monitor structural changes via LC-MS.
  • Light Exposure: Assess photodegradation under UV/visible light using accelerated aging models .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Use parametric or non-parametric tests based on data distribution:

  • ANOVA/T-tests: Compare means across dose groups.
  • EC50/IC50 Calculation: Apply nonlinear regression (e.g., Hill equation) to quantify potency .
  • Multivariate Analysis: Identify covariate interactions (e.g., temperature vs. bioactivity) using PCA or MANOVA .

Methodological Guidelines

How to formulate a hypothesis-driven research question on this compound?

Apply the FINER framework:

  • Feasible: Ensure access to analytical tools (e.g., NMR, HPLC).
  • Interesting: Address gaps (e.g., "How does this compound modulate gut microbiota?").
  • Novel: Explore understudied applications (e.g., antiviral mechanisms).
  • Ethical: Follow IACUC protocols for in vivo studies.
  • Relevant: Link to broader fields (e.g., glycobiology or drug discovery) .

Q. What are common pitfalls in interpreting this compound’s spectroscopic data?

Avoid:

  • Peak Misassignment: Cross-check NMR shifts with reference databases.
  • Impurity Artifacts: Confirm purity >95% before structural analysis.
  • Solvent Effects: Account for solvent polarity in UV/IR spectra .

Data Reporting Standards

Q. How to structure a manuscript on this compound for journal submission?

Follow IMRAD format:

  • Introduction: Contextualize research gaps and hypotheses .
  • Methods: Detail synthesis protocols, instrumentation, and statistical models .
  • Results: Present numerical data with error margins (e.g., ±SD).
  • Discussion: Contrast findings with prior studies and acknowledge limitations (e.g., sample size) .
  • Abstract/Keywords: Include bilingual abstracts (150–250 words) and 3–6 keywords (e.g., "carbohydrate derivatives," "toxicity profiling") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.